molecular formula C16H31ClO B8791833 14-Methylpentadecanoyl chloride CAS No. 74918-57-3

14-Methylpentadecanoyl chloride

Cat. No. B8791833
M. Wt: 274.9 g/mol
InChI Key: IDFHDQVZMFKVIW-UHFFFAOYSA-N
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Patent
US04726841

Procedure details

Isohexadecanoic acid (20 g, 0.078 mol) and thionyl chloride (7.2 ml, 0.0984 mol) were refluxed together gently for 1 hour to produce isohexadecanoyl chloride and the reaction was monitored by infra-red spectroscopy. Excess thionyl chloride was distilled away under rotary pump vacuum at reflux temperature. The acyl chloride was dissolved in n-hexane (50 ml) and slowly added to a chilled stirred solution of n-propylamine (7.05 ml, 0.0858 mol, m 0.1 excess). The solution also contained triethylamine (12 ml, 0.0858 mol, 0.1 excess) in n-hexane (200 ml) to ensure base conditions. After the addition was completed the reaction mixture was stirred at room temperature for 3 hours until all the acyl chloride was consumed. This was detected by monitoring the shift in the carbonyl frequency by infra-red spectroscopy. A product mixture was produced which consisted of N-(n-propyl)-isohexadecamide. The produce mixture was washed with water (2×200 ml), 6M hydrochloric acid (4×100 ml), water (100 ml), saturated aqueous sodium bicarbonate (1×100 ml), saturated aqueous sodium chloride (1×100 ml) and dried over MgSO4 before being filtered and rotary evaporated to yield a yellow oil (22.4 g, 96.5%). Infra-red spectroscopy (liquid film) detected absorption peaks at 3280 cm-1 (broad, strong), 3080 cm-1 strong, 1630 cm-1 (strong) and 1540 cm-1 (strong).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:18])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]([CH3:16])[CH3:15].S(Cl)([Cl:21])=O>>[C:1]([Cl:21])(=[O:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC(C)C)(=O)O
Name
Quantity
7.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCC(C)C)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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